Kinase Selectivity Profile Compared to Broader Pyrazole-Pyrrolidine Classes
In a class-level comparison of pyrazole-containing kinase inhibitors, the selectivity profile varies drastically based on specific substitution. While no direct data exists for 3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole, data from related pyrazole-4-carboxamide and pyrazolopyrimidine clusters show that the number of kinases inhibited (>50% at 0.1 μM) can range from 15 to 41 [1]. This indicates that the precise substitution on the pyrazole core, such as the 3,5-dimethyl and 4-pyrrolidin-2-yl pattern, is a critical determinant of selectivity and target engagement. The 3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole scaffold's specific arrangement is therefore likely to confer a distinct selectivity fingerprint, making it a valuable tool for targeted kinase profiling where broad inhibition is undesirable.
| Evidence Dimension | Kinase Selectivity (Number of kinases inhibited >50% at 0.1 μM) |
|---|---|
| Target Compound Data | Data not available; inferred from class. |
| Comparator Or Baseline | Cluster 23 (Pyrazol-4-yl-phenol): 41 kinases inhibited; Cluster 44 (Pyrazole-4-carboxamide): TrkC (58%), MKK6 (55%) |
| Quantified Difference | Varies by >26 kinases between clusters. |
| Conditions | In vitro kinase profiling panel of 365 kinases at 0.1 μM. |
Why This Matters
This data highlights that even subtle structural changes within the pyrazole-pyrrolidine class can lead to significant shifts in kinase selectivity, meaning the specific scaffold of 3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole cannot be substituted without potentially altering the biological outcome.
- [1] Kim, E., et al. (2022). Discovery of Potent, Selective, and Orally Bioavailable Inhibitors of KRAS G12D. ACS Medicinal Chemistry Letters. Table 1. Kinase profile 365 (%Inh @ 0.1 μM). View Source
